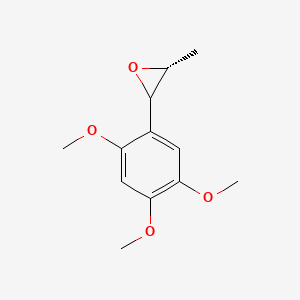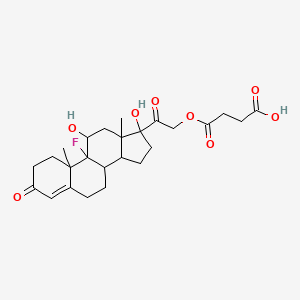
Agn-PC-0JF3RG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0JF3RG is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JF3RG typically involves the reaction of silver nitrate with specific organic ligands under controlled conditions. One common method involves the use of hydrothermal synthesis, where the reactants are heated in a sealed vessel at high temperatures and pressures. This method allows for the formation of well-defined crystalline structures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrothermal reactors or other high-pressure equipment to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0JF3RG undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of silver oxides and other by-products.
Reduction: Reduction reactions can convert this compound to its metallic silver form, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands attached to the silver ion are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands, such as pyridine derivatives.
Major Products Formed
The major products formed from these reactions include silver oxides, metallic silver, and substituted silver complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agn-PC-0JF3RG has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its antimicrobial properties, making it a potential candidate for use in antibacterial coatings and treatments.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of conductive films and nanomaterials for electronic devices
Mechanism of Action
The mechanism of action of Agn-PC-0JF3RG involves its interaction with biological molecules and cellular structures. The silver ions released from the compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Agn-PC-0CUK9P: A compound with similar silver-based chemistry, known for its dual inhibition of kinases and angiogenesis.
Agn-PC-0MXVWT: Another silver-based compound with high affinity for epidermal growth factor receptor (EGFR), used in cancer research.
Uniqueness
Agn-PC-0JF3RG stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound for multiple applications. Additionally, its potent antimicrobial properties and potential use in medical applications further highlight its uniqueness compared to other silver-based compounds .
Properties
CAS No. |
23325-86-2 |
|---|---|
Molecular Formula |
C25H33FO8 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33FO8/c1-22-9-7-15(27)11-14(22)3-4-17-16-8-10-24(33,23(16,2)12-18(28)25(17,22)26)19(29)13-34-21(32)6-5-20(30)31/h11,16-18,28,33H,3-10,12-13H2,1-2H3,(H,30,31) |
InChI Key |
RRDDXLOWDKTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



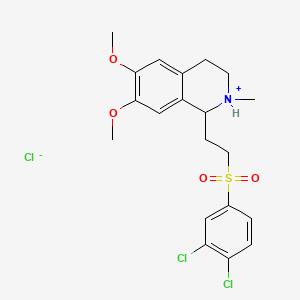


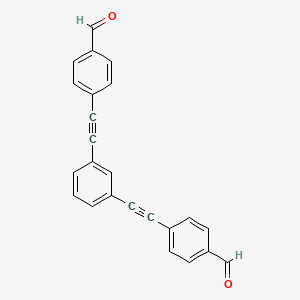
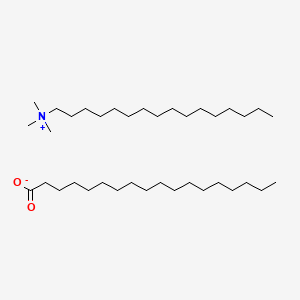

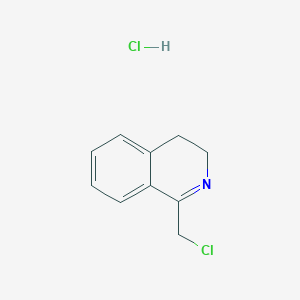
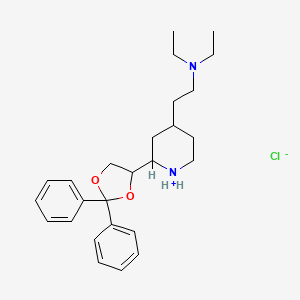
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)

